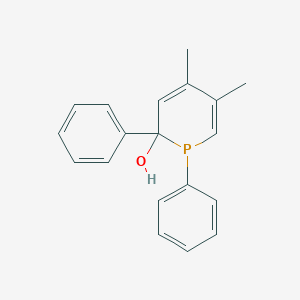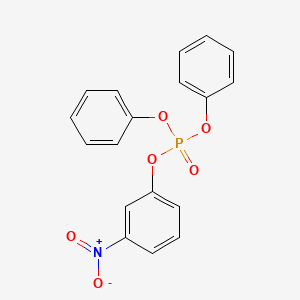
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol is a chemical compound that belongs to the class of phosphinine derivatives Phosphinines are a group of heterocyclic compounds containing a phosphorus atom within a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-1,2-diphenyl-1,2-dihydrophosphinine with an oxidizing agent to introduce the hydroxyl group at the 2-position. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent phosphinine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism by which 4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-1,2-diphenyl-1H-imidazole: Similar in structure but contains nitrogen instead of phosphorus.
4,5-Dimethyl-2-phenyl-1H-imidazole: Another imidazole derivative with different substitution patterns.
4,5-Dimethyl-1,2-diphenyl-1H-pyrazole: Contains a pyrazole ring instead of a phosphinine ring.
Uniqueness
4,5-Dimethyl-1,2-diphenyl-1,2-dihydrophosphinin-2-ol is unique due to the presence of the phosphorus atom within the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional nitrogen-containing heterocycles may not be suitable.
Propiedades
Número CAS |
61157-02-6 |
|---|---|
Fórmula molecular |
C19H19OP |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
4,5-dimethyl-1,2-diphenylphosphinin-2-ol |
InChI |
InChI=1S/C19H19OP/c1-15-13-19(20,17-9-5-3-6-10-17)21(14-16(15)2)18-11-7-4-8-12-18/h3-14,20H,1-2H3 |
Clave InChI |
ZTKPWOREBKVYCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(P(C=C1C)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)



![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)

![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)




![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
